cGAMP is classified as a nucleotide signaling molecule, specifically a cyclic dinucleotide. It is derived from two nucleotide monophosphates: guanosine monophosphate and adenosine monophosphate. The synthesis of cGAMP occurs in various organisms, including mammals and bacteria, where it serves as a critical component of the innate immune response .
The synthesis of cGAMP can be achieved through various methods:
The enzymatic synthesis typically involves incubating purified cGAS with nucleotide triphosphates (ATP and GTP) in a buffered solution under controlled conditions. The reaction's efficiency can be influenced by factors such as pH, temperature, and the presence of metal ions .
cGAMP features a unique cyclic structure comprising two ribonucleotides linked by phosphodiester bonds. The specific arrangement includes:
This structure is crucial for its biological activity, allowing it to effectively bind to STING and activate downstream signaling pathways .
The molecular formula of disodium cGAMP is , with a molecular weight of approximately 410.21 g/mol. Its structural representation includes two ribose sugars connected through a phosphate backbone.
cGAMP participates in several key biochemical reactions:
The interaction between cGAMP and STING involves specific binding sites that facilitate signal transduction. Structural studies using X-ray crystallography have elucidated these interactions at the molecular level, providing insights into how cGAMP modulates immune responses .
The mechanism by which cGAMP exerts its effects begins with its synthesis in response to cytosolic DNA detection by cGAS. Once formed, cGAMP binds to STING located on the endoplasmic reticulum membrane, leading to STING oligomerization and activation. This activation triggers a cascade of signaling events culminating in the production of type I interferons and pro-inflammatory cytokines .
Research indicates that the binding affinity of cGAMP for STING is significantly higher than that of linear dinucleotides, enhancing its effectiveness as an immune signal .
Relevant data indicate that disodium cGAMP maintains its integrity over extended periods when stored properly at low temperatures .
cGAMP has diverse applications in scientific research:
Cyclic GMP-AMP synthase (cyclic GMP-AMP synthase) is the sole enzyme responsible for synthesizing 2′−5′/3′−5′-cyclic guanosine monophosphate-adenosine monophosphate (cyclic guanosine monophosphate-adenosine monophosphate) in metazoans. This process requires direct detection of cytosolic double-stranded DNA, which serves as both an activation platform and an allosteric regulator.
Inactive cyclic GMP-AMP synthase exists in a dynamic equilibrium of disordered conformations with a solvent-accessible catalytic site. Double-stranded DNA binding induces a disorder-to-order transition, forcing cyclic GMP-AMP synthase into a rigid catalytic conformation. Crucially, double-stranded DNA binding drives cyclic GMP-AMP synthase dimerization, where two cyclic GMP-AMP synthase monomers cooperatively assemble on a single double-stranded DNA strand. This dimerization event creates a composite active site competent for nucleotide binding and catalysis. Structural analyses reveal that double-stranded DNA binding reconfigures three β-sheets and an "activation loop" within the catalytic domain, positioning critical acidic residues (e.g., Glu211 and Asp213 in mouse cyclic GMP-AMP synthase) for metal ion coordination and substrate alignment. Without double-stranded DNA, nucleotide triphosphates bind non-productively, lacking essential metal ions and proper positioning for catalysis [1] [4] [7].
The activated cyclic GMP-AMP synthase•double-stranded DNA complex binds adenosine triphosphate and guanosine triphosphate in adjacent pockets (Site-1 and Site-2). A sophisticated interaction network ensures substrate specificity: Site-1 preferentially binds guanosine triphosphate via hydrogen bonding to the guanine base and ribose, while Site-2 binds adenosine triphosphate through complementary shape and electrostatic interactions. Catalysis proceeds stepwise:
Divalent metal cations are indispensable for cyclic guanosine monophosphate-adenosine monophosphate synthesis. Structural studies demonstrate that one metal ion (Me1) binds first, stabilizing the catalytically competent conformation of the nucleotide triphosphate substrates and neutralizing negative charge during nucleophilic attack. Binding of the second metal ion (Me2) is tightly coupled to transition state formation and significantly enhances catalytic rate. While both Mg²⁺ and Mn²⁺ support catalysis, Mn²⁺ is preferred by approximately 100-fold due to its higher affinity for the cyclic GMP-AMP synthase active site and potentially more optimal coordination geometry. Mn²⁺ also relaxes nucleotide selectivity compared to Mg²⁺. Crucially, the metal ions influence linkage specificity; Mn²⁺ promotes correct 2′−5′ initial linkage formation essential for subsequent 3′−5′ cyclization [1].
Table 1: Kinetic Properties of Cyclic GMP-AMP Synthase with Divalent Metals
Metal Ion | Relative Catalytic Efficiency | Nucleotide Selectivity | Role in Catalysis |
---|---|---|---|
Mg²⁺ | 1x (Baseline) | Stringent | Stabilizes productive substrate binding; slower kinetics |
Mn²⁺ | ~100x higher | Relaxed | Enhances transition state formation; significantly faster kinetics |
2′−5′/3′−5′-cyclic guanosine monophosphate-adenosine monophosphate functions as a second messenger by directly binding and activating the endoplasmic reticulum-resident adaptor protein STimulator of INterferon Genes. Structural analyses show that cyclic guanosine monophosphate-adenosine monophosphate binds within a deep pocket at the dimer interface of STimulator of INterferon Genes, inducing a dramatic conformational change. This "closed" conformation buries cyclic guanosine monophosphate-adenosine monophosphate and facilitates STimulator of INterferon Genes dimer polymerization. Key interactions involve hydrogen bonding between the cyclic guanosine monophosphate-adenosine monophosphate phosphodiester linkages and STimulator of INterferon Genes residues (e.g., Ser162, Arg238, Thr263 in human STimulator of INterferon Genes), and stacking of the purine bases against hydrophobic residues.
cyclic guanosine monophosphate-adenosine monophosphate binding triggers STimulator of INterferon Genes translocation from the endoplasmic reticulum to the Golgi apparatus via the endoplasmic reticulum-Golgi intermediate compartment, facilitated by coat protein complex II components like SEC24C. During trafficking, STimulator of INterferon Genes recruits TANK-Binding Kinase 1, leading to trans-autophosphorylation and activation of TANK-Binding Kinase 1. Activated TANK-Binding Kinase 1 then phosphorylates both STimulator of INterferon Genes (on its C-terminal tail pLxIS motif) and Interferon Regulatory Factor 3. Phosphorylated Interferon Regulatory Factor 3 dimerizes and translocates to the nucleus, driving transcription of type I interferons and interferon-stimulated genes. STimulator of INterferon Genes also activates Nuclear Factor kappa-B, albeit less potently and through mechanisms involving TANK-Binding Kinase 1 and IκB kinase, leading to pro-inflammatory cytokine production. Additionally, cyclic guanosine monophosphate-adenosine monophosphate-bound STimulator of INterferon Genes activates autophagy via microtubule-associated protein 1 A/1B-light chain 3 lipidation in a TANK-Binding Kinase 1-independent manner [2] [3] [5].
While metazoan cyclic GMP-AMP synthase specifically produces 2′−5′/3′−5′-cyclic guanosine monophosphate-adenosine monophosphate, bacteria, bacteriophages, and some invertebrates utilize different cyclic dinucleotide isomers. STimulator of INterferon Genes orthologs exhibit species-specific preferences for cyclic dinucleotide isomers, reflecting evolutionary adaptation:
Table 2: STimulator of INterferon Genes/Effector Specificity for Cyclic Dinucleotide Isomers
Species/System | STimulator of INterferon Genes/Effector | Preferred Cyclic Dinucleotide Isomer(s) | Key Structural Determinants |
---|---|---|---|
Human | STimulator of INterferon Genes | 2′−5′/3′−5′-cyclic guanosine monophosphate-adenosine monophosphate > 3′−5′,3′−5′-cyclic di-adenosine monophosphate/cyclic di-guanosine monophosphate | S162, R238, T263, I235 (hydrophobic lid) |
Chicken | STimulator of INterferon Genes | 3′−5′,3′−5′-cyclic di-guanosine monophosphate > 2′−5′/3′−5′-cyclic guanosine monophosphate-adenosine monophosphate | L237 (expanded binding pocket) |
Drosophila | STimulator of INterferon Genes | 3′−5′,2′−5′-cyclic guanosine monophosphate-adenosine monophosphate | Species-specific pocket geometry |
Vibrio cholerae | Phospholipase CapV | 3′−5′,3′−5′-cyclic guanosine monophosphate-adenosine monophosphate | Effector-specific binding domain |
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